Nickelous;disulfamate;tetrahydrate

Electroforming MEMS Residual Stress

Nickelous disulfamate tetrahydrate [124594-15-6] is a water-soluble Ni salt essential for sulfamate electroplating/electroforming. It uniquely enables high-speed deposition and exceptionally low internal stress Ni layers (3.778 GPa tensile), which is unachievable with Watts or sulfate baths. Critical for high-fidelity MEMS, optical disc stampers, and continuous casting molds where deposit warping or delamination is unacceptable. Select for application-driven electrolyte formulation requiring near-zero stress, high ductility, and >99% current efficiency.

Molecular Formula H12N2NiO10S2
Molecular Weight 322.9 g/mol
CAS No. 124594-15-6
Cat. No. B044747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickelous;disulfamate;tetrahydrate
CAS124594-15-6
Molecular FormulaH12N2NiO10S2
Molecular Weight322.9 g/mol
Structural Identifiers
SMILESNS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2]
InChIInChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2
InChIKeyTXRHHNYLWVQULI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickelous Disulfamate Tetrahydrate (CAS 124594-15-6): Technical Specifications for Electroplating and Electroforming Procurement


Nickelous disulfamate tetrahydrate [CAS 124594-15-6] is a water-soluble nickel salt that serves as the foundational source of nickel ions in sulfamate-based electroplating and electroforming baths. Its molecular formula is Ni(SO3NH2)2·4H2O, and it is characterized as a green, hygroscopic crystalline solid . This compound enables the formulation of high-performance electrolytes distinguished by their capacity for high-speed deposition and the generation of deposits with exceptionally low internal stress [1]. These core attributes make it an essential raw material for industrial electroforming of precision components such as optical disc stampers, continuous casting molds, and micro-electromechanical systems (MEMS), where dimensional fidelity and mechanical stability are non-negotiable.

Why Nickelous Disulfamate Tetrahydrate Cannot Be Substituted by Standard Watts, Sulfate, or Chloride Nickel Baths


In industrial electroforming and precision plating, the electrolyte's composition directly governs the final deposit's mechanical properties, microstructure, and stress state, rendering nickel bath systems non-interchangeable. Substituting a Watts (nickel sulfate-chloride), all-chloride, or straight sulfate bath for a bath based on nickelous disulfamate tetrahydrate leads to fundamentally different and often unacceptable outcomes in high-precision applications. This is because the sulfamate anion creates a distinct electrodeposition environment that alters the kinetics of nickel electrocrystallization and suppresses harmful side reactions at the anode [1]. Consequently, deposits from sulfamate baths exhibit a unique combination of low tensile stress, fine grain structure, and high deposition rates that cannot be replicated by simply adjusting the operating parameters of a non-sulfamate bath. Procurement must therefore be application-driven, as the electrolyte chemistry represents a critical material selection choice.

Quantitative Performance Differentiation of Nickelous Disulfamate Tetrahydrate Electrolytes vs. Industrial Standard Baths


Internal Stress Reduction: Sulfamate Bath Deposits vs. Watts, Sulfate, and Chloride Baths

The primary performance advantage of nickel sulfamate baths is the generation of deposits with the lowest internal tensile stress among all common nickel electroplating systems. A direct cross-electrolyte comparison shows that the tensile stress of nickel films varies dramatically depending on the electrolyte type [1]. Specifically, the tensile stress in deposits ranges from 3.778 GPa in a sulfamate bath to 16.608 GPa in an all-chloride bath, with Watts and sulfate baths exhibiting intermediate stress levels. This confirms that the sulfamate bath yields a stress value that is over 77% lower than that of an all-chloride bath and significantly lower than Watts and sulfate baths [1]. Furthermore, technical data from a commercial supplier indicates that a nickel sulfamate bath can maintain a stable internal stress below 10 kg/mm² (approx. 0.098 GPa), even as the current density is increased [2].

Electroforming MEMS Residual Stress

Plating Rate and Current Efficiency: Sulfamate Baths vs. Standard Watts Baths

Electrolytes prepared with nickelous disulfamate tetrahydrate are known for their high current efficiency, which allows for faster plating rates compared to standard Watts nickel baths. Product literature and technical specifications consistently cite that the current efficiency of a sulfamate plating solution can reach over 99% . A comparative technical report highlights that a sulfamic acid bath (based on nickel sulfamate) enables faster plating than a conventional nickel sulfate bath (Watts bath) [1]. This is further supported by an analysis of the record industry, which notes that the advantages of nickel sulfamate solutions include both low internal stress and the high rates of deposition that are possible, making them the preferred choice for electroforming stampers [2].

Electrodeposition Kinetics Current Efficiency

Dispersion and Covering Power Enhancement in Sulfamate Baths via Additive Optimization

The performance of a nickel sulfamate bath can be significantly optimized and quantified through the use of composite additives, demonstrating a high degree of tunability for specific application requirements. A study on additive optimization in a nickel sulfamate electrolyte shows that the addition of a specific additive package (including BBI, SAS, PS, SSO3, and PPS-OH) can increase the dispersion capacity from 21.43% to 58.29% [1]. Simultaneously, the covering power is improved from 40.0% to 53.5% [1]. This highlights that the baseline advantages of the sulfamate system can be further augmented to achieve specific performance targets.

Additives Throwing Power Electroforming

Key Application Scenarios for Nickelous Disulfamate Tetrahydrate-Based Electrolytes


High-Fidelity Electroforming of Optical Disc Stampers and Precision Molds

Nickel sulfamate baths are the industry standard for electroforming masters and stampers for optical discs (CDs, DVDs, Blu-ray) and precision molds. The requirement for exact replication of sub-micron features on a master surface demands an electrolyte that produces a deposit with near-zero internal stress and high ductility. As established in the quantitative evidence, the sulfamate bath's low internal stress (3.778 GPa tensile) is essential to prevent the electroformed stamper from warping or distorting after separation from the mandrel [1]. The high deposition rate and current efficiency (≥99%) enable faster stamper production cycles, increasing manufacturing throughput [2]. For procurement, selecting high-purity nickel sulfamate tetrahydrate ensures the quality of the electrolyte, minimizing impurities that can co-deposit and cause pit formation or alter the deposit's mechanical properties, which is paramount in this industry [3].

Fabrication of Thick Metal Microstructures for MEMS and LIGA Processes

Micro-Electromechanical Systems (MEMS) often require the electrodeposition of thick (tens to hundreds of microns) nickel structures with high aspect ratios, as seen in UV-LIGA processes. The low-stress property of deposits from sulfamate baths is critical here, as high residual stress in such thick films would cause delamination from the substrate or catastrophic failure of the freestanding micro-components [1]. A comparative study on UV-LIGA nickel films electroplated from different electrolytes confirms that sulfamate baths can be tailored with additives to produce 'stress-free' nickel films with tunable mechanical properties, a level of control not easily achievable with other bath types [4]. Procurement for these applications often requires the high-purity solid tetrahydrate salt to allow for precise, on-demand bath make-up and replenishment, enabling strict control over the electrolyte's composition and contaminant levels.

High-Speed, Low-Stress Electroplating of Continuous Casting Molds

The production of continuous casting molds for the steel industry requires the application of thick, wear-resistant nickel coatings onto large copper substrates. The high-speed plating capability of sulfamate baths, enabled by their high cathodic current efficiency, is essential for achieving the required coating thickness (often several millimeters) in a commercially viable timeframe [2]. More importantly, the inherently low internal stress of the sulfamate deposit is crucial to prevent coating delamination or cracking on the massive copper mold surface, which would lead to premature mold failure and costly production downtime. The ability to operate at high nickel concentrations and current densities without a proportional increase in deposit stress is a key differentiator for sulfamate baths in this heavy industrial application [2]. Procurement of nickel sulfamate tetrahydrate in large quantities is driven by the need for a reliable, high-performance nickel source to maintain these large-volume industrial plating operations.

Technical Documentation Hub

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